molecular formula C23H16N4O2S2 B11451559 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11451559
M. Wt: 444.5 g/mol
InChI Key: DCFRNIVJQNDKDV-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is known for its unique structural features, which include a thiadiazole ring, a benzoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting o-aminophenol with benzoic acid derivatives under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzoxazole intermediate with the thiadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst

    Substitution: Thiols, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with specific molecular pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential enzymes. In cancer research, the compound is believed to inhibit key signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its combination of a thiadiazole ring, a benzoxazole ring, and a carboxamide group

Properties

Molecular Formula

C23H16N4O2S2

Molecular Weight

444.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C23H16N4O2S2/c28-21(24-22-25-26-23(31-22)30-14-15-7-3-1-4-8-15)17-11-12-19-18(13-17)20(29-27-19)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,25,28)

InChI Key

DCFRNIVJQNDKDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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